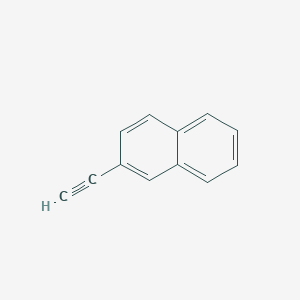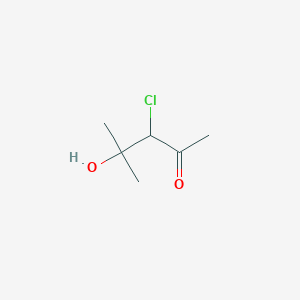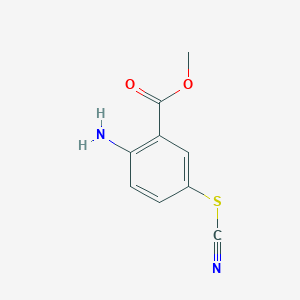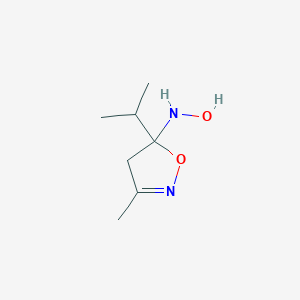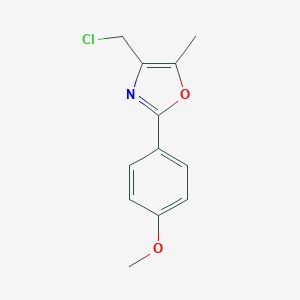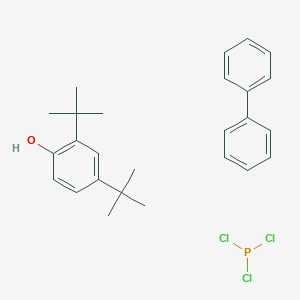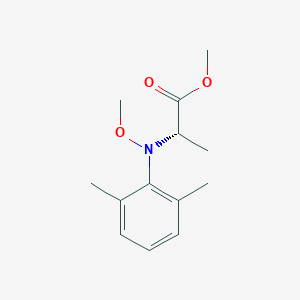![molecular formula C7H5NO4 B039727 3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione CAS No. 124815-04-9](/img/structure/B39727.png)
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is a heterocyclic compound that features a fused pyrano and isoxazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione typically involves multi-component reactions. One common method involves the reaction of hydroxylamine with 4,5-dioxo-2,3,7,8-tetrahydro-4H,5H-pyrano[4,3-b]pyran derivatives . Another approach utilizes the intramolecular nitrile oxide cycloaddition (INOC) reaction, where nitrile oxides are generated in situ and undergo cycloaddition with alkenes or alkynes to form the isoxazole ring .
Industrial Production Methods
the principles of green chemistry, such as the use of metal-free catalysts and eco-friendly solvents, are often applied to optimize the synthesis for industrial-scale production .
化学反応の分析
Types of Reactions
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like activated MnO2 in toluene.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can yield various substituted isoxazole derivatives.
科学的研究の応用
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione has several scientific research applications:
作用機序
The mechanism of action of 3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as exo-β-D-glucosaminidase and P38 MAP kinase proteins . These interactions can lead to the inhibition of enzyme activity, which is a key factor in its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-Amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile
- Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles
Uniqueness
3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione is unique due to its fused pyrano and isoxazole ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
124815-04-9 |
|---|---|
分子式 |
C7H5NO4 |
分子量 |
167.12 g/mol |
IUPAC名 |
3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C7H5NO4/c1-3-6-4(12-8-3)2-5(9)11-7(6)10/h2H2,1H3 |
InChIキー |
IDHKFYCHZBZJIB-UHFFFAOYSA-N |
SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
正規SMILES |
CC1=NOC2=C1C(=O)OC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


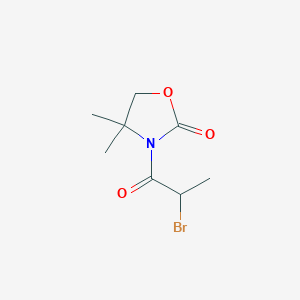

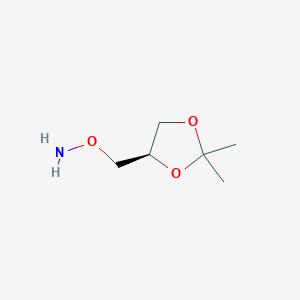
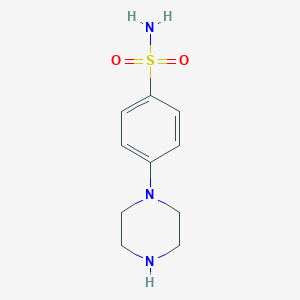
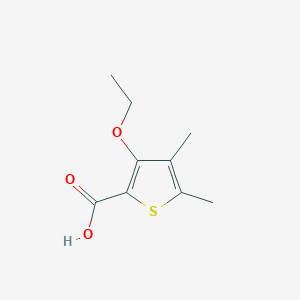
![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)
